molecular formula C10H19Cl B13173595 (1-Chloropropan-2-yl)cycloheptane

(1-Chloropropan-2-yl)cycloheptane

Cat. No.: B13173595
M. Wt: 174.71 g/mol
InChI Key: DMWJMBVKRCCWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloropropan-2-yl)cycloheptane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cycloheptane, where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to the cycloheptane ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropan-2-yl)cycloheptane typically involves the chlorination of propan-2-ylcycloheptane. One common method is the reaction of cycloheptane with propylene in the presence of a catalyst to form propan-2-ylcycloheptane, followed by chlorination using chlorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where propan-2-ylcycloheptane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropan-2-yl)cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Scientific Research Applications

(1-Chloropropan-2-yl)cycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloropropan-2-yl)cycloheptane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions, resulting in the formation of alkenes. These reactions are facilitated by the presence of suitable reagents and conditions, which influence the pathways and products formed .

Comparison with Similar Compounds

Similar Compounds

    (1-Chloropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cycloheptane ring.

    Cycloheptane: The parent compound without the propyl and chlorine substituents.

Uniqueness

(1-Chloropropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a chlorinated propyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-chloropropan-2-ylcycloheptane

InChI

InChI=1S/C10H19Cl/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

DMWJMBVKRCCWKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.